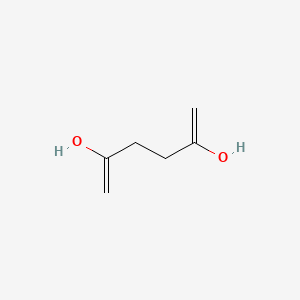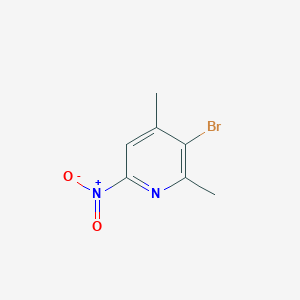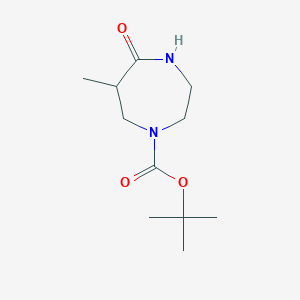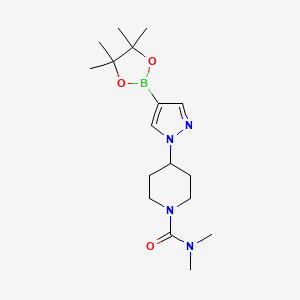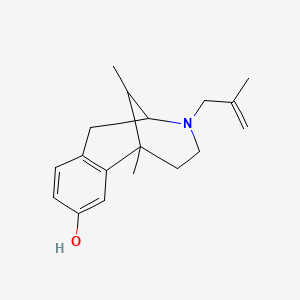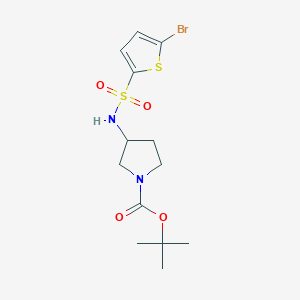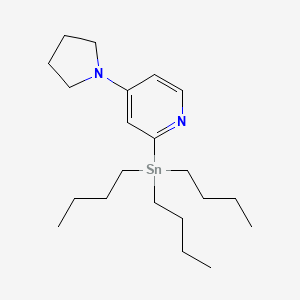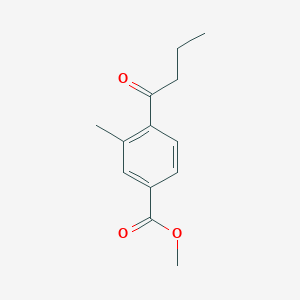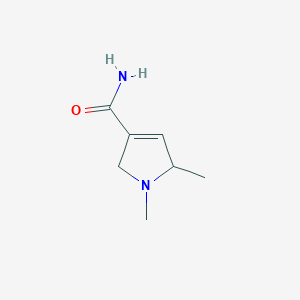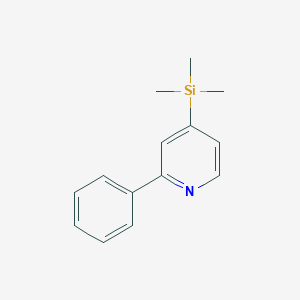
2-Phenyl-4-(trimethylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(trimethylsilyl)pyridine is an organic compound with the molecular formula C14H17NSi. It is a derivative of pyridine, where the hydrogen atoms at the 2 and 4 positions are replaced by a phenyl group and a trimethylsilyl group, respectively. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
2-Phenyl-4-(trimethylsilyl)pyridine can be synthesized through various methods. One common approach involves the reaction of 2-bromo-4-(trimethylsilyl)pyridine with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
化学反应分析
Types of Reactions
2-Phenyl-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenyl derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include phenyl derivatives with oxidized functional groups.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
2-Phenyl-4-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Phenyl-4-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the phenyl and trimethylsilyl groups. These groups can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
2-Phenyl-4-(trimethylsilyl)pyridine can be compared with other similar compounds, such as:
2-Phenylpyridine: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
4-(Trimethylsilyl)pyridine: Lacks the phenyl group, affecting its reactivity and applications.
2-(Trimethylsilyl)pyridine: Similar but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the combination of the phenyl and trimethylsilyl groups, which confer distinct reactivity and versatility in synthetic applications.
属性
分子式 |
C14H17NSi |
|---|---|
分子量 |
227.38 g/mol |
IUPAC 名称 |
trimethyl-(2-phenylpyridin-4-yl)silane |
InChI |
InChI=1S/C14H17NSi/c1-16(2,3)13-9-10-15-14(11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI 键 |
CWQBWFCMNRZDRX-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC(=NC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


